4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, a piperidinyl group, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-tert-butylpyridazin-3-yl intermediate. This can be achieved through the reaction of tert-butylhydrazine with a suitable pyridazine derivative under controlled conditions.
Coupling with Piperidine: The pyridazinyl intermediate is then coupled with piperidine through an etherification reaction. This step involves the use of a suitable base and a coupling reagent to form the desired piperidinyl ether.
Introduction of the Fluoropyrimidine Moiety: The final step involves the introduction of the fluoropyrimidine group. This can be achieved through a nucleophilic substitution reaction using a fluoropyrimidine derivative and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-(4-Piperidinylmethyl)-1-piperazinecarboxylate
Uniqueness
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O/c1-5-15-18(21)19(23-13-22-15)26-10-8-14(9-11-26)12-27-17-7-6-16(24-25-17)20(2,3)4/h6-7,13-14H,5,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIRXBQORQLLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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